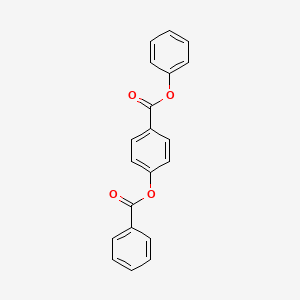
Benzoic acid, 4-(benzoyloxy)-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(benzoyloxy)-, phenyl ester is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety esterified with a phenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(benzoyloxy)-, phenyl ester can be achieved through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine . Another method includes the benzylation of 4-hydroxybenzoic acid with benzyl bromide .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the partial oxidation of toluene using oxygen gas in the presence of manganese or cobalt naphthenates as catalysts can produce benzoic acid, which can then be further esterified .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(benzoyloxy)-, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Produces benzoic acid and phenol.
Reduction: Produces benzyl alcohol or benzaldehyde.
Substitution: Produces various substituted esters or amides.
Scientific Research Applications
Benzoic acid, 4-(benzoyloxy)-, phenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-(benzoyloxy)-, phenyl ester involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membranes of microorganisms . The ester group can undergo hydrolysis, releasing benzoic acid, which further contributes to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, phenyl ester: Similar in structure but contains a methoxy group instead of a benzoyloxy group.
Benzoic acid, 4-biphenyl ester: Contains a biphenyl group instead of a benzoyloxy group.
4-Benzyloxybenzoic acid: Similar but lacks the phenyl ester group.
Uniqueness
Benzoic acid, 4-(benzoyloxy)-, phenyl ester is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
58607-86-6 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
phenyl 4-benzoyloxybenzoate |
InChI |
InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)24-18-13-11-16(12-14-18)20(22)23-17-9-5-2-6-10-17/h1-14H |
InChI Key |
TXPWNLLOFXHCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















